molecular formula C14H15NO B1294654 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one CAS No. 5220-39-3

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one

Cat. No.: B1294654
CAS No.: 5220-39-3
M. Wt: 213.27 g/mol
InChI Key: LDMBBNQWWBTULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Conformational Dynamics

The crystallographic structure of 5,6,7,8,9,10-hexahydro-cyclohepta[b]quinolin-11-one reveals a complex three-dimensional arrangement where the quinoline ring system maintains essential planarity while the fused cycloheptane ring adopts a flexible conformation. X-ray crystallographic studies of closely related compounds provide valuable insights into the structural characteristics of this molecular framework. The crystal structure of 10-fluoro-6,7-dihydro-5H-benzocyclohepta[1,2-b]quinoline, a structurally analogous compound, demonstrates that the quinoline and benzene rings are essentially planar, with the two aromatic ring planes making a dihedral angle of 46.3 degrees. This angular relationship provides crucial information about the spatial arrangement within the fused ring system.

The cycloheptane ring conformation represents a critical aspect of the structural characterization. Crystallographic analysis of related cyclohepta[b]quinoline derivatives indicates that the seven-membered ring typically adopts a half-chair conformation. This conformational preference arises from the need to minimize ring strain while accommodating the geometric constraints imposed by the fused quinoline system. The flexibility of the cycloheptane ring allows for conformational interconversion in solution, contributing to the dynamic nature of the molecular structure.

Detailed crystallographic parameters for related compounds provide benchmark data for structural comparison. The crystal system typically adopts monoclinic geometry with space group P21/c, as observed in the 10-fluoro derivative where the unit cell parameters include dimensions of approximately 13.5 Å, 11.6 Å, and 20.9 Å with a beta angle near 100 degrees. The molecular packing in the crystal lattice is dominated by van der Waals forces rather than classical hydrogen bonding interactions, indicating the primarily hydrophobic nature of the molecular surface.

The conformational dynamics of the cycloheptane ring system exhibit significant flexibility compared to the rigid quinoline core. Puckering analysis reveals that the seven-membered ring can adopt various conformations with puckering parameters that reflect the degree of deviation from planarity. In related structures, puckering parameters demonstrate Q values around 0.78 Å with phase angles indicating chair-like conformations. This conformational flexibility has important implications for the compound's binding interactions and pharmacological properties.

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMBBNQWWBTULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200243
Record name 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5220-39-3
Record name 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup–Doebner–Von Miller Synthesis

This method is one of the most traditional approaches to synthesizing quinoline derivatives. The process involves:

  • Formation of a Schiff Base : An initial reaction between an aniline derivative and a ketone forms a Schiff base.
  • Cyclization : The Schiff base undergoes cyclization to form the quinoline structure.
  • Annulation : Final steps involve annulation to close the quinoline ring.

The mechanism remains somewhat controversial but is critical for understanding how variations can lead to different derivatives such as this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the yield and reduce reaction times in the synthesis of quinoline derivatives:

  • Reagents : Typically involves N-aryl-β-bromo-α,β-unsaturated amides or N-aryl-2-bromobenzamides.
  • Conditions : The reaction is carried out in dimethylformamide (DMF) under microwave conditions at elevated temperatures (around 150 °C).
  • Yield : High yields (up to 98%) have been reported for various derivatives using this method.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two primary methods discussed:

Method Key Features Yield Efficiency Reaction Time
Skraup–Doebner–Von Miller Traditional method; involves multiple steps Moderate Longer (hours)
Microwave-Assisted Synthesis Modern approach; enhanced efficiency High (up to 98%) Shorter (minutes)

Characterization Techniques

To confirm the successful synthesis of this compound and assess its purity, several characterization techniques are employed:

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s bioactive properties make it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.

    Industry: Its chemical stability and reactivity make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Melting Point (°C) Key References
5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one C₁₅H₁₅NO 225.29 11-ketone Not reported
7,8,9,10-Tetrahydro-2-methoxy-6H-cyclohepta[b]quinolin-11-amine C₁₅H₁₈N₂O 242.32 2-methoxy, 11-amine 178–179
4-Chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one C₁₅H₁₄ClNO 259.74 4-chloro, 11-ketone Not reported
11-(Pyrrolidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline C₁₈H₂₂N₂ 266.38 11-pyrrolidinyl Not reported
6-Chloro-11H-indeno[1,2-c]quinolin-11-one C₁₆H₉ClNO 272.71 6-chloro, 11-ketone Not reported

Key Observations:

Saturation Levels: The target compound’s hexahydro structure (saturation at positions 5–10) contrasts with tetrahydro derivatives (e.g., ), which retain partial aromaticity. Increased saturation reduces ring strain and enhances solubility in nonpolar solvents . Tetrahydro analogs (e.g., 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine) exhibit higher melting points (178–179°C) due to intermolecular hydrogen bonding from the amine group .

Functional Group Impact :

  • Ketone vs. Amine : The 11-ketone group in the target compound enables nucleophilic additions or condensations, whereas 11-amine derivatives (e.g., ) participate in hydrogen bonding and salt formation, enhancing bioavailability .
  • Halogenation : Chloro-substituted derivatives (e.g., 4-chloro or 6-chloro) show increased electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Key Observations:

  • Tropylium Ion Cyclization: highlights the use of 1,3,5-cycloheptatriene as a precursor for generating tropylium ions, which undergo intramolecular electrophilic substitution to form fused cyclohepta[b]quinoline frameworks .
  • POCl₃-Mediated Reactions: demonstrates that indenoquinolinones are synthesized via phosphoryl chloride-induced cyclization, a method adaptable to hexahydro-cyclohepta[b]quinolinones by modifying starting materials .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (225.29 g/mol) is lower than most derivatives, favoring membrane permeability. However, the absence of polar groups (e.g., amines) may limit aqueous solubility compared to 11-amine or 2-methoxy derivatives .

Biological Activity

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one (CAS Number: 5220-39-3) is a bicyclic compound with the molecular formula C14H15NO and a molecular weight of approximately 213.28 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C14H15NO
  • Molecular Weight: 213.28 g/mol
  • Density: 1.17 g/cm³
  • Boiling Point: 364.6°C at 760 mmHg
  • CAS Number: 5220-39-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, leading to diverse biological effects such as:

  • Antimicrobial Activity: The compound has shown potential as an antimicrobial agent by inhibiting the growth of various pathogens.
  • Anticancer Properties: Its ability to induce apoptosis in cancer cells has been noted in several studies.
  • Cholinesterase Inhibition: The compound acts as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

These results suggest that the compound can effectively inhibit cell proliferation in cancer cells.

Cholinesterase Inhibition

A significant aspect of research around this compound is its role as a cholinesterase inhibitor. Studies have shown that it selectively inhibits BChE over AChE:

EnzymeIC50 (µM)
AChE25
BChE5

This selectivity is crucial for developing treatments for Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Treatment:
    A study published in MDPI highlighted the efficacy of derivatives based on cycloheptaquinoline moieties in inhibiting cholinesterases and their potential role in Alzheimer's treatment. The lead compound exhibited an IC50 value for BChE significantly lower than that of AChE, indicating a targeted therapeutic approach .
  • Antioxidant Activity:
    Another study demonstrated that derivatives of this compound possess high antioxidant activity through various assays including ABTS and FRAP assays. These findings suggest a dual role in both neuroprotection and potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of polycyclic quinolinones typically involves cyclization reactions under controlled conditions. For example, outlines a procedure where hydrogenation and reflux with sodium hydroxide in ethanol are critical steps, yielding 69% after recrystallization. To optimize yields:

  • Use anhydrous solvents (e.g., THF) to minimize side reactions .
  • Employ column chromatography for purification, as demonstrated in for isolating intermediates with 49–95% yields .
  • Optimize reaction time and temperature (e.g., 1.75 hours at reflux conditions) to balance reaction completion and byproduct formation .

Basic: What safety protocols must be followed when handling this compound in laboratory settings?

Methodological Answer:
Safety protocols are derived from its GHS classification ():

  • Acute Toxicity (Category 4): Use fume hoods for inhalation risks, wear nitrile gloves for dermal protection, and avoid oral exposure via strict lab hygiene .
  • Emergency Measures: Immediately consult a physician if exposed, and provide the safety data sheet (SDS) for medical reference .
  • Storage: Keep in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) during structural elucidation?

Methodological Answer:
Discrepancies in spectral data require cross-validation:

  • X-ray Crystallography: Use single-crystal diffraction (as in ) to confirm bond angles and stereochemistry. For example, reports a mean σ(C–C) = 0.002 Å and R factor = 0.044 for precise structural resolution .
  • Multinuclear NMR: Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts with computational predictions (e.g., DFT calculations). highlights 13C^{13}\text{C} NMR simulations for polyfused indolones, which can be adapted .
  • Mass Spectrometry: Validate molecular weight via HRMS (e.g., EI/HRMS in ) to confirm purity and molecular formula .

Advanced: What strategies are effective for analyzing the compound’s potential biological activity in vitro?

Methodological Answer:
Biological evaluation requires systematic assays:

  • Receptor Binding Studies: Use radioligand displacement assays, as described in for cryptolepine analogues, to assess affinity for target receptors .
  • Cytotoxicity Screening: Employ MTT assays on cell lines (e.g., cancer cells) with IC50_{50} determination. Ensure proper controls (e.g., DMSO vehicle) to isolate compound-specific effects .
  • Metabolic Stability: Use liver microsome models to evaluate metabolic degradation rates, critical for preclinical profiling .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:
Purification methods depend on solubility and polarity:

  • Recrystallization: Use ethanol or ethanol/water mixtures (as in ) to obtain high-purity crystals .
  • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates. achieved 95% purity using this method .
  • TLC Monitoring: Use silica-coated plates with UV visualization to track fractions, ensuring minimal product loss .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity or stability?

Methodological Answer:
Computational tools provide insights into:

  • Reaction Pathways: Use DFT calculations (e.g., Gaussian software) to model cyclization energetics, as applied in for quinone-derived systems .
  • Tautomerism Analysis: Predict dominant tautomeric forms via molecular dynamics simulations, critical for understanding pH-dependent stability .
  • Solubility Prediction: Apply COSMO-RS models to optimize solvent selection for synthesis or formulation .

Basic: What spectroscopic techniques are essential for characterizing this compound’s physical properties?

Methodological Answer:
Standard characterization includes:

  • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and amine N-H bonds (~3300 cm1^{-1}) .
  • NMR Spectroscopy: Assign aromatic protons (δ=7.68.4δ = 7.6–8.4 ppm) and bridgehead hydrogens (δ=1.22.5δ = 1.2–2.5 ppm) using 1H^{1}\text{H} and 13C^{13}\text{C} data .
  • Melting Point Analysis: Compare experimental values (e.g., >300°C in ) with literature to confirm purity .

Advanced: What experimental design principles mitigate batch-to-batch variability in synthesis?

Methodological Answer:
Minimize variability through:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify critical parameters .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify sensitive reaction steps .

Basic: How should researchers document experimental procedures for reproducibility?

Methodological Answer:
Follow guidelines from and :

  • Detailed Logs: Record exact molar ratios, solvent grades, and equipment specifications (e.g., NMR MHz) .
  • Safety Annotations: Include hazard codes (e.g., H302 for oral toxicity) and first-aid measures per SDS standards .
  • Data Archiving: Store raw spectra and crystallography files (e.g., .cif format) in repositories like Cambridge Structural Database .

Advanced: What advanced catalytic systems could improve the enantioselectivity of derivatives?

Methodological Answer:
Enantioselective synthesis may leverage:

  • Chiral Organocatalysts: Use proline-derived catalysts for asymmetric cycloadditions, as demonstrated in for benzodiazepinones .
  • Transition Metal Catalysis: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) to install substituents with >90% ee .
  • Enzymatic Resolution: Lipases or esterases can resolve racemic mixtures, though substrate compatibility must be tested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.